molecular formula C17H22BrNO4 B1596915 (R)-2-(2-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid CAS No. 706806-71-5

(R)-2-(2-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

Cat. No. B1596915
M. Wt: 384.3 g/mol
InChI Key: LRWBZPYAVUGRHS-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-(2-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, or (R)-2-BBTBP, is a synthetic molecule that has been widely studied due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and biochemistry. This organic compound is composed of a pyrrolidine ring, a bromobenzyl group, and a tert-butoxycarbonyl group. It is a chiral molecule, meaning that it has two different configurations that can be labeled as (R) and (S). (R)-2-BBTBP has been shown to have a wide range of biological activities, including antifungal, antiviral, and anti-inflammatory properties.

Scientific Research Applications

(R)-2-BBTBP has been extensively studied in the scientific community due to its potential applications in various fields. It has been shown to have antifungal, antiviral, and anti-inflammatory properties, making it a potential therapeutic agent for treating fungal, viral, and inflammatory diseases. It has also been studied for its potential applications in organic synthesis and medicinal chemistry.

Mechanism Of Action

The exact mechanism of action of (R)-2-BBTBP is still not fully understood, but there are several hypotheses that have been proposed. It is thought that the bromobenzyl group of (R)-2-BBTBP is responsible for its biological activity, as it is known to interact with certain enzymes and receptors in the body. Additionally, the pyrrolidine ring is thought to play a role in the molecule’s biological activity, as it is known to interact with certain proteins and nucleic acids.

Biochemical And Physiological Effects

(R)-2-BBTBP has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of various fungi, viruses, and bacteria, making it a potential therapeutic agent for treating fungal, viral, and bacterial infections. Additionally, it has been shown to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for treating inflammation and pain.

Advantages And Limitations For Lab Experiments

The use of (R)-2-BBTBP in laboratory experiments has several advantages and limitations. One of the major advantages is that it is relatively easy to synthesize, making it readily available for laboratory experiments. Additionally, the bromobenzyl group of (R)-2-BBTBP is known to interact with certain enzymes and receptors, making it a useful tool for studying biological processes. On the other hand, there are some limitations to using (R)-2-BBTBP in laboratory experiments, as it is a chiral molecule and the two enantiomers can have different biological activities. Additionally, it can be difficult to separate the two enantiomers, making it difficult to study the effects of each enantiomer individually.

Future Directions

The potential applications of (R)-2-BBTBP are vast and there are many future directions that can be explored. One possible direction is to further explore the antifungal, antiviral, and anti-inflammatory properties of (R)-2-BBTBP and develop it as a therapeutic agent for treating fungal, viral, and inflammatory diseases. Additionally, further research into the mechanism of action of (R)-2-BBTBP could lead to the development of more effective therapeutic agents. Additionally, further research into the synthesis of (R)-2-BBTBP could lead to the development of more efficient and cost-effective synthesis methods. Finally, further research into the separation of the two enantiomers of (R)-2-BBTBP could lead to the development of more efficient and cost-effective methods for separating the two enantiomers.

properties

IUPAC Name

(2R)-2-[(2-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO4/c1-16(2,3)23-15(22)19-10-6-9-17(19,14(20)21)11-12-7-4-5-8-13(12)18/h4-5,7-8H,6,9-11H2,1-3H3,(H,20,21)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWBZPYAVUGRHS-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=CC=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375952
Record name (R)-2-(2-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(2-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

CAS RN

706806-71-5
Record name (R)-2-(2-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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